(2{R},3{R})-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid
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Overview
Description
(2{R},3{R})-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique structural configuration, which includes a piperidine ring substituted with an ethyl group, a phenyl group, and a carboxylic acid group. The presence of chiral centers at the 2nd and 3rd positions of the piperidine ring gives rise to its stereoisomerism, making it a subject of interest in stereochemistry and enantioselective synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2{R},3{R})-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of a chiral amine with a suitable ketone, followed by cyclization to form the piperidine ring. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as chiral acids or bases .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to separate and purify the desired enantiomer from any racemic mixtures .
Chemical Reactions Analysis
Types of Reactions
(2{R},3{R})-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted aromatic compounds .
Scientific Research Applications
(2{R},3{R})-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (2{R},3{R})-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activities, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- ®-pipecolic acid
- (2R,3R)-3-hydroxypipecolic acid
- β-(+)-conhydrine
- (−)-swainsonine
Uniqueness
Compared to similar compounds, (2{R},3{R})-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both an ethyl and a phenyl group on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-15-12(16)9-8-11(14(17)18)13(15)10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOKZDRRFCNBDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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